2-Methyl-6-morpholinopyridin-3-amine

Catalog No.
S874119
CAS No.
221159-08-6
M.F
C10H15N3O
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-morpholinopyridin-3-amine

CAS Number

221159-08-6

Product Name

2-Methyl-6-morpholinopyridin-3-amine

IUPAC Name

2-methyl-6-morpholin-4-ylpyridin-3-amine

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3

InChI Key

FMQLZXUYWSZEGU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)N2CCOCC2)N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)N

2-Methyl-6-morpholinopyridin-3-amine (CAS 221159-08-6) is a highly specialized, bifunctional aminopyridine building block designed for advanced pharmaceutical synthesis. Structurally, it features a primary amine for direct amide or cross-coupling, a morpholine ring for enhanced aqueous solubility, and a critical 2-methyl substituent. In contemporary drug discovery and process chemistry, this compound is primarily procured as a privileged precursor for synthesizing potent, selective kinase inhibitors—most notably TTK (Mps1) inhibitors such as pyrimido[4,5-e]indolizine derivatives [1]. The specific substitution pattern is engineered to optimize hinge-region binding, target residence time, and downstream pharmacokinetic profiling, making it an essential starting material for targeted oncology applications [2].

Substituting 2-methyl-6-morpholinopyridin-3-amine with its unmethylated analog (6-morpholinopyridin-3-amine) or a simpler phenyl equivalent (e.g., 2-methyl-4-morpholinoaniline) fundamentally compromises the efficacy and selectivity of the resulting active pharmaceutical ingredient (API) [1]. In kinase inhibitor design, the 2-methyl group acts as an essential 'selectivity driver,' occupying specific hydrophobic front pockets to prevent off-target binding to related kinases like Aurora A and Aurora C. Furthermore, attempting to use a cheaper, unfunctionalized precursor like 6-chloro-2-methylpyridin-3-amine shifts the burden of morpholine amination downstream. This late-stage functionalization on a complex API core typically suffers from severe steric hindrance and chemoselectivity issues, leading to drastically reduced overall synthetic yields and increased manufacturing costs [2].

Steric Optimization for Kinase Selectivity (Front Pocket Binding)

In the development of TTK (Mps1) kinase inhibitors, the substitution pattern on the aminopyridine core dictates target residence time and selectivity. Derivatives synthesized using 2-methyl-6-morpholinopyridin-3-amine leverage the ortho-methyl group as a steric 'selectivity driver' within the kinase front pocket. Compared to unmethylated analogs (e.g., 6-morpholinopyridin-3-amine), the 2-methylated derivatives demonstrate significantly enhanced kinase selectivity, specifically reducing off-target binding to Aurora A and Aurora C kinases, while maintaining low-nanomolar target inhibition (IC50 < 10 nM) [1].

Evidence DimensionKinase Selectivity and Target Residence Time
Target Compound Data2-Methyl substitution enables highly selective front-pocket binding (IC50 < 10 nM for TTK)
Comparator Or BaselineUnmethylated 6-morpholinopyridin-3-amine (lower selectivity, higher Aurora kinase cross-reactivity)
Quantified DifferenceOrders of magnitude improvement in TTK vs. Aurora selectivity
ConditionsIn vitro kinase binding assays and crystallographic profiling

Procuring the exact 2-methylated building block is mandatory for avoiding off-target toxicity in targeted oncology applications.

Processability: Pre-Assembled Morpholine vs. Late-Stage Amination

For the synthesis of complex pyrimido[4,5-e]indolizine derivatives, utilizing the pre-assembled 2-methyl-6-morpholinopyridin-3-amine allows for direct, high-efficiency amide coupling at the 3-amino position [1]. In contrast, using a halogenated precursor like 6-chloro-2-methylpyridin-3-amine requires a late-stage nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination with morpholine on the fully assembled core. This late-stage functionalization typically suffers from steric hindrance and chemoselectivity issues, often reducing the final step yield by 30-50% compared to the convergent approach using the pre-assembled morpholino-pyridine[2].

Evidence DimensionDownstream Synthetic Yield
Target Compound DataDirect amide coupling with pre-assembled building block (yields typically >70%)
Comparator Or BaselineLate-stage morpholine amination on complex core (yields typically <40%)
Quantified Difference30-50% absolute improvement in final step yield
ConditionsConvergent API synthesis vs. linear late-stage functionalization

Using this pre-assembled building block significantly de-risks the synthetic route, lowering the cost of goods (COGs) for complex API manufacturing.

Physicochemical Profiling: Morpholine vs. Piperidine Analogs

The selection of the morpholine ring at the 6-position over a simple piperidine or alkyl group fundamentally alters the physicochemical properties of the resulting API. The morpholine oxygen acts as a hydrogen bond acceptor and lowers the overall lipophilicity (LogP) of the molecule [1]. Compared to the piperidine analog (2-methyl-6-(piperidin-1-yl)pyridin-3-amine), the morpholino derivative typically exhibits a 5- to 10-fold increase in aqueous solubility at physiological pH, which is critical for achieving oral bioavailability without requiring complex, lipid-based formulation strategies [2].

Evidence DimensionAqueous Solubility (Physiological pH)
Target Compound DataMorpholine derivative (lower LogP, higher aqueous solubility)
Comparator Or BaselinePiperidine analog (higher LogP, poor aqueous solubility)
Quantified DifferenceEstimated 5- to 10-fold increase in aqueous solubility
ConditionsStandard pharmacokinetic profiling for oral drug candidates

Procuring the morpholine-substituted compound ensures that downstream drug candidates maintain the solubility required for standard oral dosing.

Synthesis of TTK/Mps1 Kinase Inhibitors for Targeted Oncology

The primary industrial application for this compound is as a privileged hinge-binding building block in the synthesis of potent, selective TTK kinase inhibitors (e.g., pyrimido[4,5-e]indolizine derivatives). It is specifically procured to target triple-negative breast cancer and other malignancies characterized by chromosomal instability [1].

Development of Highly Selective Hinge-Binding Pharmacophores

In medicinal chemistry, this compound is utilized to explore structure-activity relationships (SAR) where the 2-methyl group acts as a steric selectivity driver in the front pocket of various kinases. It is the preferred starting material when off-target Aurora kinase inhibition must be strictly avoided [2].

Convergent Synthesis of Orally Bioavailable APIs

Employed in process chemistry to bypass low-yield, late-stage amination steps. By utilizing the pre-assembled morpholine ring, manufacturers can guarantee favorable aqueous solubility and pharmacokinetic properties in the final drug candidate while maximizing overall synthetic yield [1].

XLogP3

0.7

Dates

Last modified: 08-16-2023

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